3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate
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Overview
Description
3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a phenyl hexanoate group. This compound has garnered interest due to its potential use in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate typically involves the coupling of a pyrrolidine-2,5-dione derivative with a phenyl hexanoate precursor. One common method involves the reaction of succinic anhydride with dl-phenylglycine in acetic acid at 70°C to form succinamic acid . This intermediate can then be further reacted with hexanoic acid derivatives under optimized conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The phenyl ring and hexanoate moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav1.2 (L-type) channels . This inhibition can lead to various pharmacological effects, including anticonvulsant activity. The compound’s high metabolic stability and low hepatotoxicity make it a promising candidate for further development .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound shares the pyrrolidine-2,5-dione moiety and is used in similar applications.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Another related compound with potential use in transdermal penetration enhancers.
Uniqueness
3-(2,5-Dioxopyrrolidin-1-yl)phenyl hexanoate stands out due to its specific structure, which combines the pyrrolidine-2,5-dione moiety with a phenyl hexanoate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H19NO4 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
[3-(2,5-dioxopyrrolidin-1-yl)phenyl] hexanoate |
InChI |
InChI=1S/C16H19NO4/c1-2-3-4-8-16(20)21-13-7-5-6-12(11-13)17-14(18)9-10-15(17)19/h5-7,11H,2-4,8-10H2,1H3 |
InChI Key |
MHKQCAGQSFTTBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)CCC2=O |
Origin of Product |
United States |
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